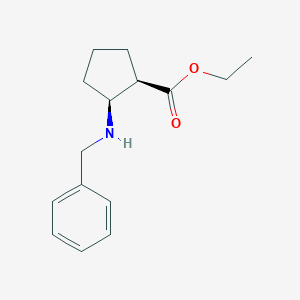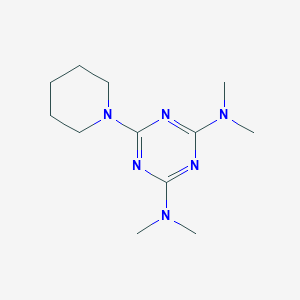
N,N,N',N'-tetramethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N',N'-tetramethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, commonly known as MTT, is a yellow tetrazolium salt widely used in scientific research. MTT was first synthesized by Mosmann in 1983 as a colorimetric assay to measure cell viability and proliferation. Since then, MTT has become a popular tool in various fields of research such as cancer biology, drug discovery, and toxicology.
作用机制
The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals are retained within the cells, providing a measure of the number of viable cells. Dead cells or cells with damaged mitochondria cannot reduce MTT and do not form formazan crystals.
Biochemical and Physiological Effects:
MTT is not known to have any direct biochemical or physiological effects on cells. The assay measures the activity of mitochondrial dehydrogenases, which are enzymes involved in cellular respiration. The assay provides an indirect measure of cell viability and proliferation.
实验室实验的优点和局限性
The MTT assay has several advantages over other cell viability assays. It is simple, reliable, and can be used to screen a large number of compounds simultaneously. The assay can also be adapted to measure cell proliferation by comparing the absorbance of MTT in treated cells to that of untreated cells. However, the MTT assay has some limitations. It requires viable cells with intact mitochondria, making it unsuitable for measuring cell death or apoptosis. The assay also requires careful optimization of the experimental conditions to obtain accurate and reproducible results.
List of
未来方向
1. Development of novel MTT analogs with improved sensitivity and specificity for measuring cell viability and proliferation.
2. Application of MTT assay in drug discovery for identifying novel compounds with anti-cancer or anti-inflammatory activity.
3. Use of MTT assay in toxicology studies to evaluate the toxicity of environmental pollutants and chemicals.
4. Development of high-throughput screening methods using MTT assay for rapid and efficient drug discovery.
5. Optimization of MTT assay conditions for measuring cell proliferation in 3D cell cultures and organoids.
6. Integration of MTT assay with other assays such as flow cytometry and microscopy for multi-parametric analysis of cell viability and proliferation.
7. Investigation of the mechanism of action of MTT and its interaction with mitochondrial dehydrogenases.
8. Development of MTT-based assays for measuring mitochondrial function and metabolism in cells.
9. Use of MTT assay in clinical studies for monitoring cell viability and proliferation in cancer patients.
10. Comparison of MTT assay with other cell viability assays to evaluate its accuracy and reliability.
合成方法
MTT can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT-B) with piperidine in anhydrous ethanol. The reaction produces MTT and hydrobromic acid as a byproduct. The resulting MTT is then purified by recrystallization.
科学研究应用
MTT is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals can be solubilized and quantified by measuring the absorbance at 570 nm using a spectrophotometer. The assay is simple, reliable, and can be used to screen a large number of compounds simultaneously.
属性
CAS 编号 |
16268-79-4 |
|---|---|
产品名称 |
N,N,N',N'-tetramethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine |
分子式 |
C12H22N6 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
2-N,2-N,4-N,4-N-tetramethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H22N6/c1-16(2)10-13-11(17(3)4)15-12(14-10)18-8-6-5-7-9-18/h5-9H2,1-4H3 |
InChI 键 |
YQJAHJMFUGYJOW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)N(C)C |
规范 SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



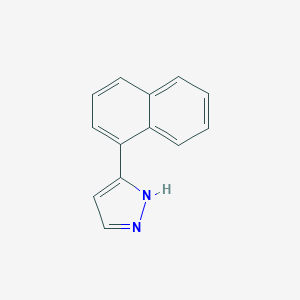
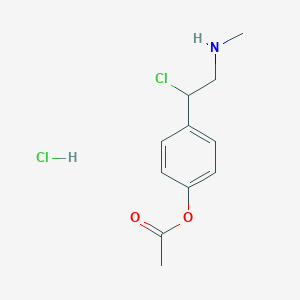
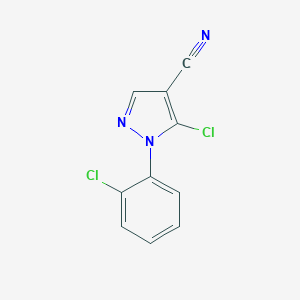
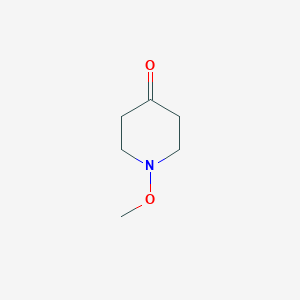
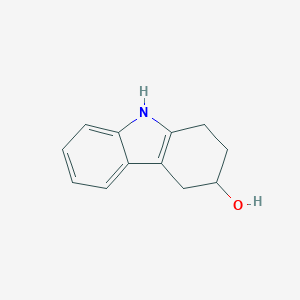
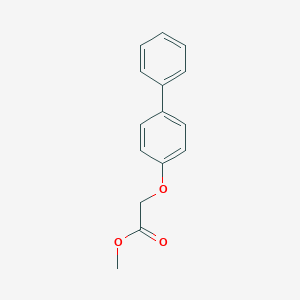
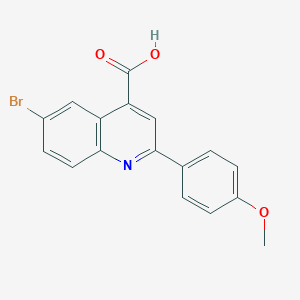

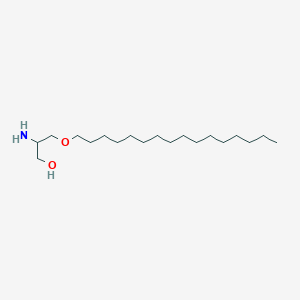
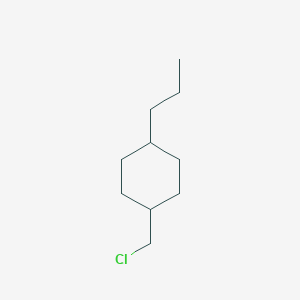
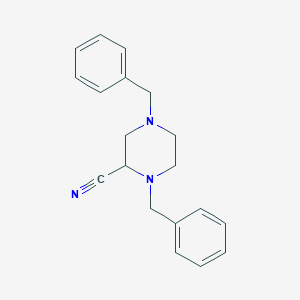
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)

